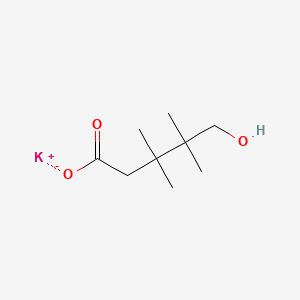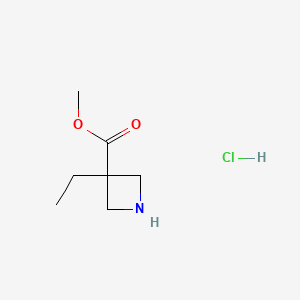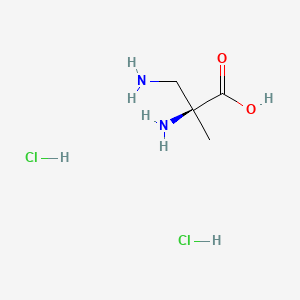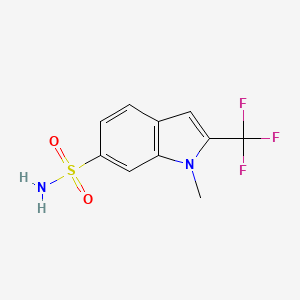
tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a dihydroisoindole core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of 4-chloromethyl benzoic acid with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of thionyl chloride to convert 4-chloromethyl benzoic acid to its corresponding acid chloride, which is then reacted with tert-butyl alcohol to form the ester . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems and continuous flow reactors can help in scaling up the production process while maintaining product quality.
化学反应分析
Types of Reactions
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification and hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification and hydrolysis: Acidic or basic conditions can be employed, with catalysts such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted isoindoles, carboxylic acids, alcohols, and various esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials
作用机制
The mechanism of action of tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The tert-butyl ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(chloromethyl)benzoate: Similar in structure but lacks the isoindole core.
4-tert-Butylbenzyl chloride: Contains a similar chloromethyl group but differs in the overall structure and functional groups.
Uniqueness
Tert-butyl 4-(chloromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its combination of the isoindole core with the tert-butyl ester and chloromethyl groups. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various research and industrial applications.
属性
分子式 |
C14H18ClNO2 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC 名称 |
tert-butyl 4-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9H2,1-3H3 |
InChI 键 |
LVUUWBCFLMNKFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)






![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
